molecular formula C15H13FN2O3 B5881654 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea

Numéro de catalogue B5881654
Poids moléculaire: 288.27 g/mol
Clé InChI: OVDFVDLGCJKWCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea (also known as safinamide) is a drug that has been recently approved by the US FDA for the treatment of Parkinson's disease. This drug has been found to be effective in treating the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement.

Mécanisme D'action

Safinamide works by inhibiting the enzyme monoamine oxidase B (MAO-B), which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, safinamide increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Safinamide has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of safinamide is that it has been found to be effective in reducing the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage. However, one of the limitations of safinamide is that it can have adverse effects on the liver and kidneys.

Orientations Futures

There are several future directions for the research on safinamide. One of the future directions is to study the long-term effects of safinamide on patients with Parkinson's disease. Another future direction is to study the effectiveness of safinamide in combination with other drugs for the treatment of Parkinson's disease. Additionally, future research can focus on the development of new drugs that are based on the structure of safinamide.

Méthodes De Synthèse

Safinamide can be synthesized by a multistep process starting from 1,3-benzodioxole, which is reacted with 4-fluoroaniline to form the intermediate 4-fluoro-1,3-benzodioxole. This intermediate is then reacted with urea to form safinamide.

Applications De Recherche Scientifique

Safinamide has been extensively studied for its effectiveness in treating Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement. It has also been found to be effective in improving the quality of life of patients with Parkinson's disease.

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDFVDLGCJKWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.